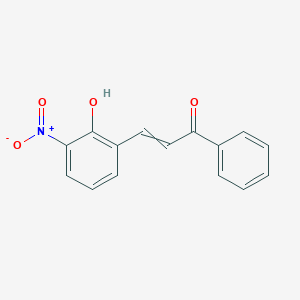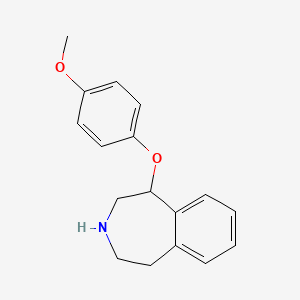
1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine is an organic compound that belongs to the class of benzazepines This compound is characterized by the presence of a methoxyphenoxy group attached to a tetrahydrobenzazepine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the reaction of 4-methoxyphenol with a suitable benzazepine precursor under specific conditions. One common method involves the use of cesium carbonate and copper(I) chloride as catalysts in a solvent such as 1-methyl-2-pyrrolidinone (NMP). The reaction is carried out under reflux conditions with nitrogen atmosphere to ensure an inert environment .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced benzazepine derivatives.
Substitution: Formation of substituted benzazepine derivatives.
Applications De Recherche Scientifique
1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic processes. Its effects are mediated through binding to these targets, leading to modulation of cellular activities and signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanisole: An aromatic compound with a methoxyphenyl group, used in fragrances and flavorings.
4-(4-Methoxyphenoxy)piperidine hydrochloride: A compound with similar structural features, studied for its cognitive function improvement and neuroprotective effects.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A phenylboronic acid derivative used in polymer chemistry.
Uniqueness
1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its benzazepine core, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
89739-54-8 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
5-(4-methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C17H19NO2/c1-19-14-6-8-15(9-7-14)20-17-12-18-11-10-13-4-2-3-5-16(13)17/h2-9,17-18H,10-12H2,1H3 |
Clé InChI |
VOIFXRDZAJDFPB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC2CNCCC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


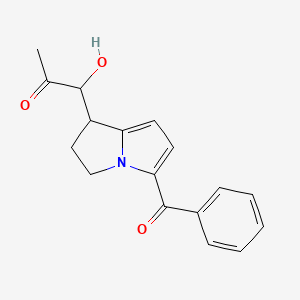
![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14378015.png)
![N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14378021.png)

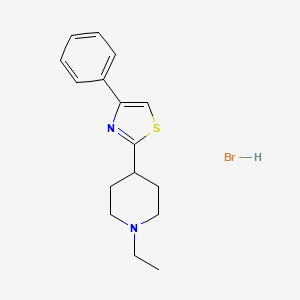
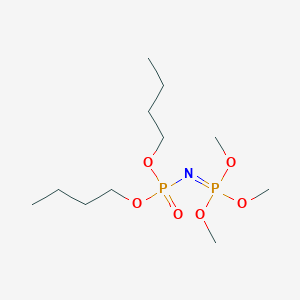
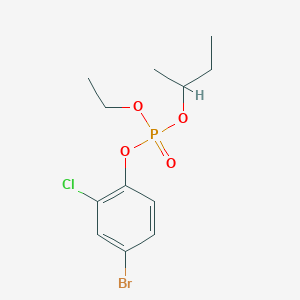
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate](/img/structure/B14378070.png)
![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)


![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
